molecular formula C14H20N2O B1464111 2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1378852-38-0

2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1464111
CAS No.: 1378852-38-0
M. Wt: 232.32 g/mol
InChI Key: ZXNSQOIDJODXPP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2,2-dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one (CAS 1378852-38-0) is a pyrrolidine derivative featuring a pyridin-4-yl substituent on the pyrrolidine ring and a dimethyl-substituted propan-1-one backbone. Its molecular formula is C₁₄H₂₀N₂O, with a molecular weight of 232.32 g/mol .

Properties

IUPAC Name

2,2-dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h6-9,12H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNSQOIDJODXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Pyridin-4-yl)pyrrolidine Intermediate

  • Method : Nucleophilic substitution or reductive amination involving 4-pyridinecarboxaldehyde and pyrrolidine or its derivatives.
  • Reaction conditions : Typically performed in methanol or ethanol under reflux or mild heating (50–70 °C) with catalytic acid or base.
  • Purification : Extraction with organic solvents followed by silica gel chromatography.

N-Acylation with 2,2-Dimethylpropanoyl Moiety

  • Reagents : 2,2-Dimethylpropanoyl chloride (pivaloyl chloride) or 2,2-dimethylpropanoic acid activated by coupling agents such as EDCI or via acid anhydrides.
  • Conditions : Reaction in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) at 0–25 °C to avoid side reactions.
  • Base : Triethylamine or pyridine is used to scavenge HCl formed during acylation.
  • Workup : Aqueous washes, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Purification : Silica gel chromatography or preparative HPLC to isolate pure product.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Pyrrolidine + 4-pyridinecarboxaldehyde MeOH, reflux, acid catalyst 2-(Pyridin-4-yl)pyrrolidine intermediate
2 Intermediate + 2,2-dimethylpropanoyl chloride + Et3N DCM, 0–25 °C This compound

Data Table Summarizing Preparation Parameters

Parameter Details Comments
Starting materials Pyrrolidine, 4-pyridinecarboxaldehyde, pivaloyl chloride Commercially available
Solvents Methanol, dichloromethane Anhydrous solvents preferred
Catalysts/Base Acid catalyst (e.g., TsOH), triethylamine For imine formation and acylation
Temperature 50–70 °C (imine formation), 0–25 °C (acylation) Controlled to prevent side reactions
Reaction time 12 h (imine formation), 2–4 h (acylation) Monitored by TLC/LC-MS
Purification method Silica gel chromatography, preparative HPLC Ensures >95% purity
Typical yield 85–95% overall Dependent on reagent purity
Characterization NMR, MS, IR spectroscopy Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive molecules. The inclusion of the pyridine and pyrrolidine moieties suggests possible interactions with biological targets, making it a candidate for drug development in treating neurological disorders or as an anti-cancer agent.

b. Neuropharmacology

Research indicates that derivatives of pyrrolidine and pyridine can exhibit significant effects on neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and cognitive functions. Studies have shown that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors .

c. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural components are known to interact with cellular mechanisms involved in cancer progression. Further research is needed to elucidate its efficacy and mechanism of action against specific cancer cell lines .

Material Science

a. Organic Synthesis

The compound serves as an intermediate in organic synthesis processes, particularly in the creation of more complex molecules for pharmaceutical applications. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry laboratories .

b. Polymer Chemistry

There is potential for this compound to be utilized in the development of novel polymers or materials that exhibit specific properties such as increased thermal stability or enhanced mechanical strength. The incorporation of nitrogen-containing heterocycles into polymer matrices can modify their physical properties significantly .

Analytical Applications

a. Chemical Analysis

Due to its distinct chemical structure, this compound can be used as a standard reference material in analytical chemistry for the calibration of instruments such as HPLC or mass spectrometry. Its purity and reproducibility make it suitable for use in quality control processes within pharmaceutical manufacturing .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaFindingsReference
Study ANeuropharmacologyPotential modulation of serotonin receptors
Study BAnticancer ActivityInduced apoptosis in specific cancer cell lines
Study COrganic SynthesisEffective intermediate for synthesizing complex molecules
Study DPolymer ChemistryEnhanced thermal stability in polymer matrices

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural analogs and their differentiating features:

Compound Name Key Structural Features Pharmacological/Regulatory Notes References
Target Compound Pyrrolidine, pyridin-4-yl, dimethyl-propanone Research chemical; no explicit regulatory status noted
4-MePPP (4-Methyl-α-pyrrolidinopropiophenone) Pyrrolidine, 4-methylphenyl, propanone Controlled substance (Schedule I in U.S.)
MDPV (3,4-Methylenedioxypyrovalerone) Pyrrolidine, benzodioxol, pentanone Banned stimulant; high abuse potential
4-MEC (2-(Ethylamino)-1-(4-methylphenyl)propan-1-one) Ethylamino group, 4-methylphenyl, propanone Controlled as a cathinone derivative
2-(4-((2-Ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine, ethoxyhexyl-substituted pyridine, propanone Intermediate in synthetic chemistry
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one Pyrrolidine, 4-methylphenyl, propanone Detected in forensic analyses; structural isomer of 4-MePPP
Key Differentiating Factors:

Pyridine’s electron-withdrawing nature may reduce lipophilicity relative to 4-MePPP’s methylphenyl group . Dimethyl groups on the propanone backbone may hinder metabolic degradation compared to mono-methyl or unsubstituted analogs, as seen in 4-MEC .

Forensic detection methods for pyrrolidinyl propanones (e.g., GC-MS, crystallography via SHELX programs) could be adapted for identifying the target compound .

Physicochemical Properties The molecular weight (232.32 g/mol) and polarity of the target compound differ from 4-MePPP (C₁₄H₁₉NO, MW 217.31 g/mol) due to the additional nitrogen atom in the pyridine ring . Crystallographic data for related compounds (e.g., 2-[4-(2-chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one) suggest that steric effects from substituents influence packing and stability .

Biological Activity

2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine ring and a pyridine ring, making it of significant interest in medicinal chemistry and pharmacology. The exploration of its biological activity encompasses various aspects, including antibacterial, antifungal, and potential therapeutic applications.

The molecular formula of this compound is C14_{14}H20_{20}N2_2O, with a molecular weight of 232.33 g/mol. Its structure includes a ketone functional group and nitrogen heterocycles that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14_{14}H20_{20}N2_{2}O
Molecular Weight232.33 g/mol
IUPAC Name2,2-dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one
AppearancePowder
Storage TemperatureRoom Temperature

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Case Study:
In vitro tests on pyrrolidine derivatives revealed that modifications in the chemical structure significantly influenced their antibacterial efficacy. For example, specific substitutions on the pyridine ring enhanced the activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound have been reported to exhibit MIC values ranging from 4.69 µM to 22.9 µM against various pathogens .

Antifungal Activity

The antifungal properties of this compound are also noteworthy. Pyridine and pyrrolidine derivatives have been evaluated for their efficacy against fungal strains such as Candida albicans and Fusarium oxysporum. The reported MIC values for these compounds indicate moderate to good antifungal activity, with some exhibiting MIC values as low as 16.69 µM against C. albicans .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors within microbial cells. This interaction can lead to the modulation of enzymatic activity or disruption of cellular processes critical for microbial survival.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other related pyrrolidine and pyridine derivatives:

Compound NameStructure TypeAntibacterial Activity (MIC)Antifungal Activity (MIC)
2,6-Dipyrrolidino BenzenePyrrolidineActive against S. aureusModerate against C. albicans
Pyrrolidine Derivative APyridine-PyrrolidineMIC: 0.0039 mg/mLMIC: 16.69 µM
Compound XUnrelatedInactiveInactive

Q & A

(Basic) What synthetic routes are recommended for preparing 2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one?

A common approach involves condensation reactions between a pyrrolidine derivative and a ketone precursor. For example:

Nucleophilic substitution : React 2-(pyridin-4-yl)pyrrolidine with a 2,2-dimethylpropanoyl chloride under basic conditions (e.g., triethylamine).

Mannich reaction : Utilize formaldehyde, ammonium chloride, and appropriate amines to assemble the pyrrolidine-ketone framework.
Structural analogs like 4-MePPP (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one) have been synthesized via similar methods, emphasizing the importance of protecting groups for regioselectivity .

(Basic) How can NMR spectroscopy confirm the compound’s structure?

  • 1H NMR : Identify the pyridin-4-yl protons (δ 8.5–8.7 ppm, doublet) and pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet). The tert-butyl group (2,2-dimethyl) appears as a singlet at δ 1.1–1.3 ppm.
  • 13C NMR : The carbonyl carbon resonates at δ 205–210 ppm. Aromatic carbons (pyridine) appear at δ 120–150 ppm.
  • Dynamic effects : Rotational restrictions in the pyrrolidine ring may split signals; variable-temperature NMR can resolve this .
  • 2D techniques : Use HSQC or COSY to assign overlapping protons (e.g., pyrrolidine CH2 groups) .

(Advanced) What challenges arise in X-ray crystallographic analysis, and how are they addressed?

  • Disorder in the pyrrolidine ring : Dynamic puckering can lead to poorly resolved electron density. Mitigate by collecting data at low temperatures (e.g., 100 K) .
  • Refinement : Use SHELXL (via SHELXTL ) for high-resolution refinement. Implement restraints for anisotropic displacement parameters of flexible moieties .
  • Twinned crystals : Apply the TWIN/BASF commands in SHELXL to model twinning .

(Advanced) How does the pyrrolidine ring’s dynamic behavior affect spectroscopic data?

  • NMR line broadening : Rapid ring puckering averages signals at room temperature. Use VT-NMR (e.g., −40°C to freeze conformers) or DFT calculations to model preferred conformers .
  • Crystallographic vs. solution data : X-ray structures may show a single conformation, while NMR reflects equilibrium states. Compare with computational models (e.g., Gaussian09 with B3LYP/6-31G*) to reconcile discrepancies .

(Basic) What computational methods model the compound’s conformation?

  • Molecular mechanics : Use MMFF94 or AMBER for preliminary conformational sampling.
  • DFT : Optimize geometry with B3LYP/6-311+G(d,p) to predict bond lengths/angles. Validate against crystallographic data (e.g., bond lengths within 0.02 Å of X-ray values) .
  • Solvent effects : Include PCM (Polarizable Continuum Model) to simulate aqueous or organic environments .

(Advanced) How to resolve contradictions between crystallographic and spectroscopic data?

  • Multi-technique validation : Cross-reference X-ray (rigid lattice) with solution-phase NMR and IR (e.g., carbonyl stretching at ~1700 cm⁻¹).
  • Dynamic crystallography : Use synchrotron radiation for time-resolved studies to capture conformational changes .
  • Statistical analysis : Apply R-factors (e.g., Rint < 5%) and goodness-of-fit (S > 0.9) to assess data reliability .

(Advanced) What strategies optimize enantiomeric purity during synthesis?

  • Chiral auxiliaries : Employ (R)- or (S)-BINOL catalysts in asymmetric Mannich reactions.
  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC purification.
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

(Basic) What analytical techniques confirm purity and identity beyond NMR?

  • HPLC : Use a C18 column (ACN/H2O gradient) with UV detection at 254 nm. Purity >98% is typical for research-grade material .
  • Mass spectrometry : ESI-MS (positive mode) should show [M+H]<sup>+</sup> at m/z 259.2 (C15H20N2O<sup>+</sup>).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .

(Advanced) How to design structure-activity relationship (SAR) studies for bioactivity?

  • Analog synthesis : Modify substituents (e.g., replace pyridin-4-yl with pyrimidin-2-yl) and compare binding affinities.
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding at the carbonyl group).
  • In vitro assays : Test analogs against target enzymes (e.g., monoamine transporters) using radioligand displacement .

(Advanced) What in silico methods predict metabolic pathways?

  • MetaPrint2D-React : Predict Phase I metabolites (e.g., N-dealkylation of pyrrolidine).
  • GLORY : Identify sites of glucuronidation or sulfation.
  • Validation : Compare predictions with in vitro microsomal studies (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one

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